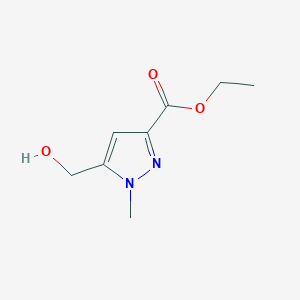![molecular formula C9H6ClN3 B8221465 2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile](/img/structure/B8221465.png)
2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile is a heterocyclic compound featuring a pyrrolopyridine core with a chloro substituent at the 5-position and an acetonitrile group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile typically involves the following steps:
Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving pyrrole and pyridine derivatives under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Acetonitrile Group: This step often involves nucleophilic substitution reactions where a suitable leaving group is replaced by the acetonitrile group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding pyrrolopyridine N-oxides.
Reduction: Formation of amines or alcohols depending on the reaction conditions.
Substitution: Formation of azido derivatives or other substituted pyrrolopyridines.
Aplicaciones Científicas De Investigación
2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile involves its interaction with molecular targets such as kinases. It can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the signaling pathways that promote cell proliferation and survival. This makes it a promising candidate for the development of anticancer drugs.
Comparación Con Compuestos Similares
Similar Compounds
- 5-chloro-1H-pyrrolo[2,3-b]pyridine
- 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-chloroethanone
- 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4’-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid
Uniqueness
2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and acetonitrile groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis and drug development.
Propiedades
IUPAC Name |
2-(5-chloropyrrolo[2,3-b]pyridin-1-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-8-5-7-1-3-13(4-2-11)9(7)12-6-8/h1,3,5-6H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAAIPGFDSJPRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC=C(C=C21)Cl)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8221392.png)

![6-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B8221401.png)
![4-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B8221409.png)

![Ethyl 2-({[(3-methyloxetan-3-yl)methyl]amino}methyl)prop-2-enoate](/img/structure/B8221424.png)


![6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8221447.png)

![2-{1-[(Tert-butoxy)carbonyl]-3-(ethylamino)azetidin-3-yl}acetic acid](/img/structure/B8221471.png)

